

Application Notes and Protocols for JNJ-42041935 in Erythropoietin Secretion

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Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221

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Abstract

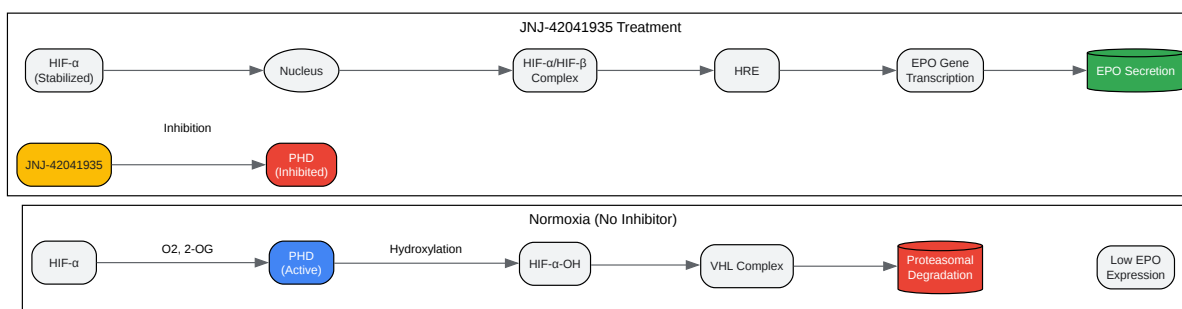
JNJ-42041935 is a potent and selective small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting PHD, **JNJ-42041935** stabilizes HIF- α subunits, leading to the activation of HIF-responsive genes, most notably erythropoietin (EPO). This mechanism stimulates endogenous EPO production, resulting in increased erythropoiesis. These application notes provide detailed protocols for in vivo studies in rodent models to evaluate the erythropoietic effects of **JNJ-42041935**, including its use in a model of inflammation-induced anemia.

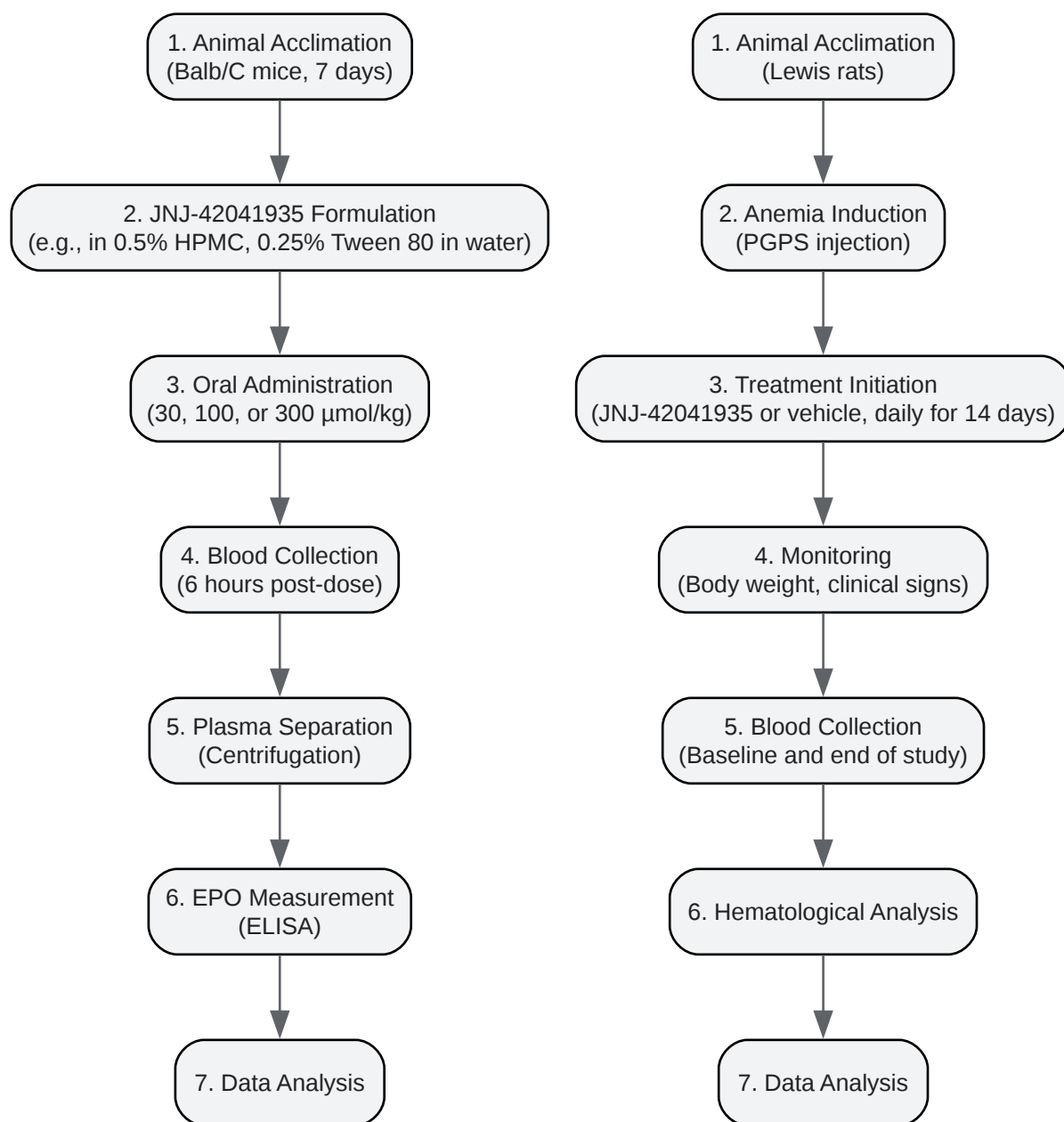
Introduction

The regulation of erythropoiesis is a critical physiological process orchestrated by the hormone erythropoietin, which is primarily produced in the kidneys. In conditions of anemia or hypoxia, the transcription factor HIF is activated, leading to increased EPO gene expression. HIF prolyl hydroxylases are key enzymes that, under normoxic conditions, target the HIF- α subunit for degradation. **JNJ-42041935** is a competitive and reversible inhibitor of PHD enzymes, with potent activity against PHD1, PHD2, and PHD3.^[1] Its ability to stabilize HIF and induce EPO secretion makes it a valuable tool for studying erythropoiesis and a potential therapeutic agent for anemia.^[2]

Mechanism of Action

JNJ-42041935 acts as a 2-oxoglutarate competitive inhibitor of PHD enzymes.^[2] This inhibition prevents the hydroxylation of proline residues on HIF- α subunits. In the absence of hydroxylation, HIF- α is not recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its stabilization and accumulation. Stabilized HIF- α translocates to the nucleus, where it dimerizes with HIF- β and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, including the EPO gene, thereby stimulating transcription and protein synthesis.





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References

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